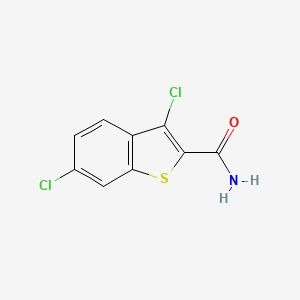
3,4-Dimethylphthalonitrile
Vue d'ensemble
Description
3,4-Dimethylphthalonitrile is an organic compound with the molecular formula C10H8N2. It is a derivative of phthalonitrile, characterized by the presence of two methyl groups attached to the benzene ring at the 3 and 4 positions. This compound is used as an intermediate in the synthesis of various chemical products, including dyes, pigments, and advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Dimethylphthalonitrile can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield this compound. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
Industrial production of this compound often involves the ammoxidation of 3,4-dimethyltoluene. This process uses a catalyst, such as vanadium oxide, at elevated temperatures to convert the methyl groups into nitrile groups. The reaction is carried out in a fluidized bed reactor to ensure efficient mixing and heat transfer.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethylphthalonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction of the nitrile groups can yield corresponding amines.
Substitution: The nitrile groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to substitute the nitrile groups.
Major Products Formed
Oxidation: Phthalic acid derivatives.
Reduction: 3,4-dimethylbenzylamine.
Substitution: Various substituted phthalonitrile derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,4-Dimethylphthalonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of phthalocyanine dyes and pigments, which are important in the production of inks, coatings, and plastics.
Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging and diagnostics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of high-performance polymers and resins, which have applications in electronics, aerospace, and automotive industries.
Mécanisme D'action
The mechanism of action of 3,4-dimethylphthalonitrile depends on its application. In the synthesis of phthalocyanine dyes, the compound reacts with metal salts to form a complex structure that imparts color. In biological applications, it can interact with specific molecular targets, such as proteins or nucleic acids, to produce a fluorescent signal. The exact pathways and molecular targets vary depending on the specific use of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dimethylphthalonitrile: Similar in structure but with methyl groups at the 3 and 6 positions.
Phthalonitrile: The parent compound without methyl substitutions.
Terephthalonitrile: A related compound with nitrile groups at the 1 and 4 positions on the benzene ring.
Uniqueness
3,4-Dimethylphthalonitrile is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the properties of the products formed from it. This makes it particularly useful in the synthesis of certain dyes and pigments where specific structural features are required.
Propriétés
IUPAC Name |
3,4-dimethylbenzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-3-4-9(5-11)10(6-12)8(7)2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIULPBFCSZUVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C#N)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3036500.png)
![3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3036503.png)
![4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B3036504.png)

![[(1R,2S,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octan-2-yl] benzoate](/img/structure/B3036506.png)
![3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036507.png)
![3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036508.png)




